2-(2-Methylpropoxy)aniline
CAS No.: 104065-95-4
Cat. No.: VC20749796
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104065-95-4 |
---|---|
Molecular Formula | C10H15NO |
Molecular Weight | 165.23 g/mol |
IUPAC Name | 2-(2-methylpropoxy)aniline |
Standard InChI | InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 |
Standard InChI Key | YZVXNNKOFAIRIS-UHFFFAOYSA-N |
SMILES | CC(C)COC1=CC=CC=C1N |
Canonical SMILES | CC(C)COC1=CC=CC=C1N |
Chemical Identity and Structure
Molecular Composition and Structure
2-(2-Methylpropoxy)aniline has a molecular formula of C₁₀H₁₅NO, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural arrangement consists of an aniline core (benzenamine) with a 2-methylpropoxy substituent at the ortho position relative to the amino group .
The structural integrity of the compound is maintained by the aromatic character of the benzene ring, while the functional groups (amino and alkoxy) contribute to its chemical reactivity patterns. The 2-methylpropoxy group introduces steric effects that influence the compound's behavior in chemical reactions and its interactions with biological systems .
Chemical Identifiers and Nomenclature
This compound is uniquely identified through various chemical identifier systems used in the scientific community. The table below summarizes the key identifiers associated with 2-(2-Methylpropoxy)aniline:
Identifier Type | Value |
---|---|
Common Name | 2-(2-Methylpropoxy)aniline |
Synonyms | 2-isobutoxyaniline, (2-isobutoxyphenyl)amine, 2-(2-methylpropoxy)benzenamine |
Molecular Formula | C₁₀H₁₅NO |
SMILES | CC(C)COC1=CC=CC=C1N |
InChI | InChI=1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 |
InChIKey | YZVXNNKOFAIRIS-UHFFFAOYSA-N |
European Community (EC) Number | 875-175-7 |
ChEBI ID | CHEBI:227749 |
DSSTox Substance ID | DTXSID90545950 |
The compound has multiple synonyms reflecting its structural features, with 2-isobutoxyaniline being one of the most commonly used alternative names in the scientific literature .
Physical and Chemical Properties
Structural Features and Bonding
The molecular structure of 2-(2-Methylpropoxy)aniline features an aromatic ring with two key functional groups: a primary amine (-NH₂) and an alkoxy group (-OCH₂CH(CH₃)₂). The amino group is a strong electron-donating group through resonance effects, while the alkoxy group also contributes electron density to the aromatic system. This combination of electron-donating groups influences the reactivity patterns of the aromatic ring, particularly favoring electrophilic substitution reactions .
The compound's structure allows for potential hydrogen bonding through the amino group, which can act as both a hydrogen bond donor and acceptor. This characteristic influences its solubility profile and interactions with biological macromolecules .
Predicted Physicochemical Properties
Based on its molecular structure, 2-(2-Methylpropoxy)aniline is expected to possess certain physical and chemical properties that determine its behavior in various environments. While experimental data on physical properties is limited in the available sources, predictive models suggest the following characteristics:
Mass Spectrometry Data
Mass spectrometry is a valuable analytical technique for the identification and characterization of organic compounds. For 2-(2-Methylpropoxy)aniline, predicted collision cross-section (CCS) values have been determined for various adduct forms, as shown in the following table:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 166.12265 | 136.2 |
[M+Na]⁺ | 188.10459 | 148.0 |
[M+NH₄]⁺ | 183.14919 | 145.0 |
[M+K]⁺ | 204.07853 | 141.8 |
[M-H]⁻ | 164.10809 | 139.1 |
[M+Na-2H]⁻ | 186.09004 | 143.0 |
[M]⁺ | 165.11482 | 138.6 |
[M]⁻ | 165.11592 | 138.6 |
These collision cross-section values represent the effective area for the interaction of the molecule with a buffer gas in ion mobility spectrometry, providing valuable information for analytical identification and characterization of the compound .
Hazard Code | Description | Classification Category |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
These hazard classifications highlight the importance of preventing ingestion and skin contact when working with this compound .
Analytical Methods for Identification and Characterization
Spectroscopic Techniques
Various spectroscopic techniques can be employed for the identification and characterization of 2-(2-Methylpropoxy)aniline. These include:
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Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the hydrogen and carbon environments in the molecule
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Infrared (IR) spectroscopy, useful for identifying the characteristic functional groups (amine, ether)
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Mass spectrometry, which can confirm the molecular weight and fragmentation pattern
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UV-Visible spectroscopy, which can provide information about the electronic transitions in the aromatic system
The combination of these techniques offers a comprehensive approach to confirming the identity and purity of 2-(2-Methylpropoxy)aniline samples .
Chromatographic Methods
Chromatographic techniques are valuable for the separation, purification, and analysis of 2-(2-Methylpropoxy)aniline. Potential methods include:
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High-Performance Liquid Chromatography (HPLC), particularly useful for analyzing the purity of synthesized samples
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Gas Chromatography (GC), suitable for volatile derivatives or analogs
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Thin-Layer Chromatography (TLC), useful for rapid screening and monitoring of reactions involving the compound
These analytical methods provide crucial tools for ensuring the quality and identity of 2-(2-Methylpropoxy)aniline in research and manufacturing contexts .
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